1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
CAS No.: 620932-38-9
Cat. No.: VC21390805
Molecular Formula: C22H25NO4
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620932-38-9 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.4g/mol |
| IUPAC Name | 1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione |
| Standard InChI | InChI=1S/C22H25NO4/c1-4-5-6-12-27-18-11-10-16(13-19(18)26-3)14-23-20-15(2)8-7-9-17(20)21(24)22(23)25/h7-11,13H,4-6,12,14H2,1-3H3 |
| Standard InChI Key | JNIYNXHZRGJCLF-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |
| Canonical SMILES | CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |
Introduction
1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound belonging to the class of indole derivatives. These compounds are significant in medicinal chemistry and pharmacology due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.
Synthesis Methods
The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. Common methods include:
-
Indole Formation: This involves the creation of the indole ring structure.
-
Alkylation: Adding alkyl groups to the indole core.
-
Substitution Reactions: Incorporating methoxy and pentyloxy groups into the benzyl substituent.
Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Biological Activity and Potential Applications
Indole derivatives, including 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione, are known for their diverse biological activities. These compounds can interact with biological targets such as receptors or enzymes, influencing pathways related to inflammation, apoptosis, and neurotransmission. Potential applications include:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic uses due to biological activity |
| Pharmacology | Studies on pharmacodynamics and pharmacokinetics |
Research Findings and Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume